molecular formula C14H20O3 B14739204 2-(2-Methylpropoxy)ethyl 2-phenylacetate CAS No. 5471-52-3

2-(2-Methylpropoxy)ethyl 2-phenylacetate

Cat. No.: B14739204
CAS No.: 5471-52-3
M. Wt: 236.31 g/mol
InChI Key: PWTZLPZAMBTJGN-UHFFFAOYSA-N
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Description

2-(2-Methylpropoxy)ethyl 2-phenylacetate is an organic compound with the molecular formula C14H20O3. . This compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropoxy)ethyl 2-phenylacetate typically involves the esterification of phenylacetic acid with 2-(2-methylpropoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid . The general reaction scheme is as follows:

Phenylacetic acid+2-(2-methylpropoxy)ethanolH2SO42-(2-Methylpropoxy)ethyl 2-phenylacetate+H2O\text{Phenylacetic acid} + \text{2-(2-methylpropoxy)ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Phenylacetic acid+2-(2-methylpropoxy)ethanolH2​SO4​​2-(2-Methylpropoxy)ethyl 2-phenylacetate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors and optimizing reaction conditions to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropoxy)ethyl 2-phenylacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield phenylacetic acid and 2-(2-methylpropoxy)ethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: Phenylacetic acid and 2-(2-methylpropoxy)ethanol.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Reduction: Alcohols derived from the ester.

Scientific Research Applications

2-(2-Methylpropoxy)ethyl 2-phenylacetate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylpropoxy)ethyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release phenylacetic acid and 2-(2-methylpropoxy)ethanol, which can then interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

CAS No.

5471-52-3

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2-(2-methylpropoxy)ethyl 2-phenylacetate

InChI

InChI=1S/C14H20O3/c1-12(2)11-16-8-9-17-14(15)10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3

InChI Key

PWTZLPZAMBTJGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCCOC(=O)CC1=CC=CC=C1

Origin of Product

United States

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